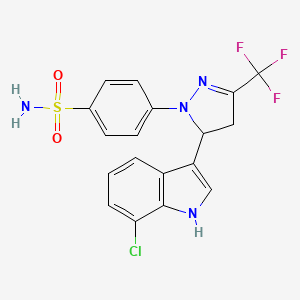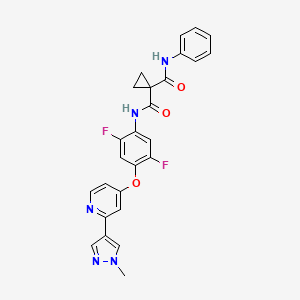
c-Kit-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Kit-IN-1 est un inhibiteur puissant de la protéine proto-oncogène c-Kit et du récepteur du facteur de croissance des hépatocytes c-Met. Ces protéines jouent un rôle crucial dans les processus cellulaires tels que la prolifération, la survie, l'adhésion et la chimiotaxie. La surexpression ou les mutations de c-Kit peuvent entraîner divers cancers, en particulier les tumeurs stromales gastro-intestinales . This compound est apparu comme un agent thérapeutique prometteur en raison de sa capacité à inhiber sélectivement ces protéines.
Applications De Recherche Scientifique
c-Kit-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Kit and c-Met in various chemical reactions.
Biology: Employed in cell culture studies to investigate the role of c-Kit and c-Met in cellular processes such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors, by inhibiting the activity of c-Kit and c-Met.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Kit and c-Met.
Mécanisme D'action
Target of Action
c-Kit-IN-1, also known as PDGFR inhibitor 1, primarily targets the c-Kit and PDGFR (Platelet-Derived Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in various biological functions, including cell differentiation, proliferation, and survival . They are particularly important in the hematopoietic system, where they regulate the maintenance and survival of hematopoietic stem cells .
Mode of Action
This compound acts by inhibiting the kinase activity of c-Kit and PDGFR . It binds to these receptors, blocking their interaction with their respective ligands, stem cell factor (SCF) for c-Kit, and PDGF for PDGFR . This inhibition prevents the activation of the receptors, thereby disrupting the downstream signaling pathways that they regulate .
Biochemical Pathways
The inhibition of c-Kit and PDGFR by this compound affects several biochemical pathways. For instance, it disrupts the MAP kinase pathway, which is crucial for cell proliferation and differentiation . It also affects the PI-3 kinase pathway, which is involved in cell survival and growth . Furthermore, the inhibition of c-Kit can lead to the activation of natural killer (NK) cells, promoting antitumor effects .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability of these compounds .
Result of Action
The inhibition of c-Kit and PDGFR by this compound can lead to various molecular and cellular effects. For example, it can suppress cell proliferation and induce cell death . It can also promote the activation of NK cells, leading to enhanced antitumor responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the ligands SCF and PDGF can affect the binding of this compound to its targets . Additionally, factors such as pH and temperature can impact the stability of the compound.
Orientations Futures
Based on the outcomes of treatment of patients with c-Kit inhibitors, it is unlikely that Kit inhibitors alone can lead to cure. It seems that c-Kit mutations alone are not sufficient for tumorogenesis, but do play a crucial role in cancer occurrence . Therefore, future research could focus on identifying and co-targeting synergistic oncogenic pathways to improve outcomes .
Analyse Biochimique
Biochemical Properties
c-Kit-IN-1 interacts with several enzymes and proteins. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . The role of c-Kit in the maintenance and survival of hematopoietic stem cells and of mast cells is well recognized . c-Kit also plays an important role in melanogenesis, erythropoiesis, and spermatogenesis . This compound, by inhibiting c-Kit, can potentially influence these processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In KIT-positive pancreatic cancer cell lines, proliferation and invasion were significantly enhanced by the addition of SCF . Scf did not enhance proliferation and invasion in the KIT-negative lines . This compound significantly reduced pathological injuries in asthmatic rats via modulating the expression of IL-4, INF-γ, ICAM-1 and VCAM-1 in lung tissues and TNF-α, IL-1β and NO levels in BALF .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the receptor tyrosine kinase c-Kit, thereby affecting the downstream signaling pathways . This includes the PI3K/AKT and JAK/STAT pathways, which are known regulators of hepatic lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound can significantly reduce pathological injuries in asthmatic rats , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic asthma, this compound was found to significantly reduce pathological injuries and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . These include the maintenance and survival of hematopoietic stem cells and of mast cells, melanogenesis, erythropoiesis, and spermatogenesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : c-Kit-IN-1 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clésLe produit final est obtenu par purification et cristallisation .
Méthodes de production industrielle : La production industrielle de this compound implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la reproductibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : c-Kit-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de c-Kit et c-Met dans diverses réactions chimiques.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de c-Kit et c-Met dans les processus cellulaires tels que la prolifération et la différenciation.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier les tumeurs stromales gastro-intestinales, en inhibant l'activité de c-Kit et c-Met.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant c-Kit et c-Met.
5. Mécanisme d'action
This compound exerce ses effets en se liant aux sites actifs de c-Kit et c-Met, inhibant ainsi leur activité de kinase. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, ce qui perturbe à son tour les processus cellulaires tels que la prolifération, la survie et la migration. Le composé cible spécifiquement les sites de liaison de l'adénosine triphosphate de ces protéines, ce qui entraîne une diminution de leur activité .
Composés similaires :
Imatinib : Un inhibiteur de la tyrosine kinase qui cible c-Kit, Bcr-Abl et le récepteur du facteur de croissance dérivé des plaquettes.
Dasatinib : Un autre inhibiteur de la tyrosine kinase qui inhibe c-Kit, Bcr-Abl et les kinases de la famille Src.
Unicité de this compound : this compound est unique en raison de sa forte sélectivité et de sa puissance dans l'inhibition à la fois de c-Kit et c-Met. Contrairement à d'autres inhibiteurs, this compound a montré son efficacité pour surmonter les mutations de résistance de c-Kit, ce qui en fait un composé précieux pour les applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.
Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.
Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .
Propriétés
IUPAC Name |
1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXKWLDMLMYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
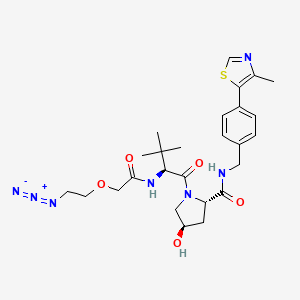




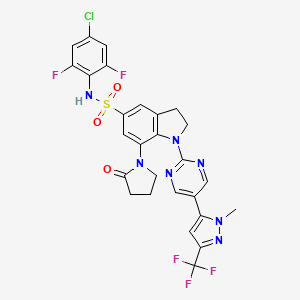


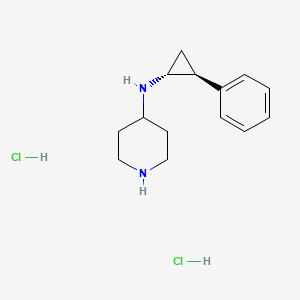

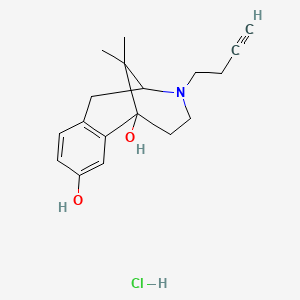
![2-Amino-8-Cyclopentyl-4-Methyl-6-(1h-Pyrazol-4-Yl)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B560606.png)
![Imidazo[1,2-a]pyridine-2-carboxamide, 6-chloro-N-[6-(phenylmethoxy)-1H-benzimidazol-2-yl]-](/img/structure/B560608.png)
